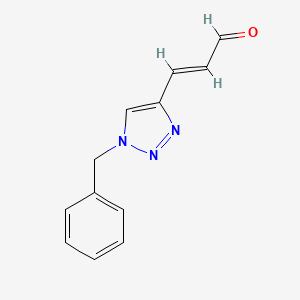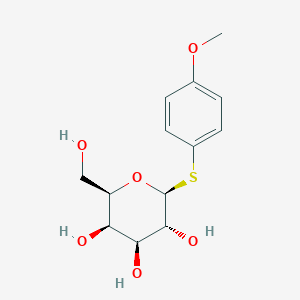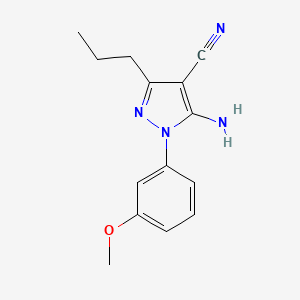
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C7H14N2O·2HCl It is a derivative of pyrrolidinone, a five-membered lactam, and contains an aminopropyl group attached to the nitrogen atom of the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyrrolidinone with 3-aminopropylamine under controlled conditions. The reaction typically requires a solvent such as methanol or chloroform and is carried out at a temperature range of 25-30°C. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-(3-Aminopropyl)pyrrolidin-2-one.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Explored for its anticonvulsant activity and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. In medicinal applications, it may act on neurotransmitter systems, contributing to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)pyrrolidin-2-one: A closely related compound with similar structural features.
2-Pyrrolidinone: The parent compound without the aminopropyl group.
Pyrrolidine: A simpler nitrogen-containing heterocycle.
Uniqueness
1-(3-Aminopropyl)pyrrolidin-2-one dihydrochloride is unique due to the presence of both the aminopropyl group and the pyrrolidinone ring. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H16Cl2N2O |
|---|---|
Molecular Weight |
215.12 g/mol |
IUPAC Name |
1-(3-aminopropyl)pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-4-2-6-9-5-1-3-7(9)10;;/h1-6,8H2;2*1H |
InChI Key |
NDTPOAJRULARFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)

![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)









